1-Methyl-1-(2-phenoxyethyl)hydrazine

Description

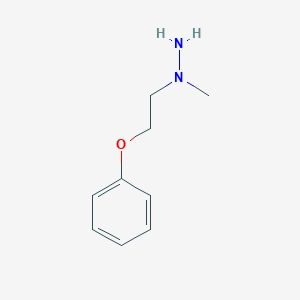

1-Methyl-1-(2-phenoxyethyl)hydrazine is a substituted hydrazine derivative characterized by a methyl group and a 2-phenoxyethyl moiety attached to the hydrazine core. Hydrazine derivatives are widely studied for applications in medicinal chemistry, analytical reagents, and materials science due to their reactivity and ability to form stable complexes .

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-methyl-1-(2-phenoxyethyl)hydrazine |

InChI |

InChI=1S/C9H14N2O/c1-11(10)7-8-12-9-5-3-2-4-6-9/h2-6H,7-8,10H2,1H3 |

InChI Key |

YMYOTLFVNNQUIC-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCOC1=CC=CC=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 1-methyl-1-(2-phenoxyethyl)hydrazine, differing primarily in substituents attached to the hydrazine nitrogen:

Key Comparative Findings

Reactivity and Stability: Electron-withdrawing groups (e.g., nitro in MDNPH) enhance stability but reduce nucleophilicity, making MDNPH suitable for analytical derivatization .

Biological Activity :

- Tosyl-substituted hydrazines (e.g., ) exhibit potent antitumor activity, likely due to their alkylating properties and ability to cross cellular membranes .

- Simple aryl derivatives (e.g., 1-methyl-1-phenylhydrazine) are less biologically active but serve as intermediates in drug synthesis .

Analytical Applications :

- MDNPH’s unique oxidation product (MDNA) allows dual-wavelength detection in HPLC, improving selectivity for aldehyde analysis .

Physicochemical Properties: Substituents significantly impact solubility. For instance, the phenoxyethyl group in the target compound may enhance solubility in polar solvents compared to purely aromatic derivatives.

Research Implications and Limitations

- Gaps in Data: Direct studies on this compound are absent in the provided evidence.

- Synthetic Potential: The phenoxyethyl group’s steric and electronic effects could enable novel coordination chemistry or drug design applications, warranting further investigation.

- Safety Considerations: Many hydrazines are toxic or carcinogenic. Substituents like phenoxyethyl may alter toxicity profiles compared to methyl or aryl analogs .

Preparation Methods

Alkylation of Methylhydrazine with Phenoxyethyl Halides

A primary method for synthesizing 1-methyl-1-(2-phenoxyethyl)hydrazine involves the alkylation of methylhydrazine with 2-phenoxyethyl halides (e.g., chloride or bromide). This route is analogous to the preparation of structurally similar compounds such as 1-methyl-1-(2-phenylethyl)hydrazine. The reaction typically proceeds in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dioxane, with triethylamine as a base to neutralize hydrogen halide byproducts.

Example Protocol from Patent WO1993023417A1:

-

Reactants :

-

N-Methyl-2-phenoxyethylamine hydrochloride (1.0 equiv)

-

Sodium nitrite (1.2 equiv)

-

Hydrochloric acid (concentrated, for pH adjustment)

-

Ethanol/water solvent system (1:1 v/v)

-

-

Procedure :

-

Dissolve N-methyl-2-phenoxyethylamine hydrochloride in a mixture of water (18 mL), ethanol (11 mL), and 2 N HCl (4 mL).

-

Heat the solution to 70°C under reflux.

-

Gradually add sodium nitrite while maintaining the pH below 3.0 using concentrated HCl.

-

Stir the reaction mixture for 2 hours post-addition.

-

Extract the product with dichloromethane (4 × 100 mL), dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound as a colorless liquid (47% yield).

-

Key Observations :

Reductive Amination of Phenoxyacetaldehyde with Methylhydrazine

An alternative route involves reductive amination of phenoxyacetaldehyde with methylhydrazine. This method, though less commonly reported, offers higher atom economy and avoids halogenated reagents.

Theoretical Pathway :

-

Reactants :

-

Phenoxyacetaldehyde (1.0 equiv)

-

Methylhydrazine (1.1 equiv)

-

Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv)

-

Methanol as solvent

-

-

Procedure :

-

Dissolve phenoxyacetaldehyde and methylhydrazine in methanol.

-

Add NaBH₃CN portionwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via distillation.

-

Challenges :

-

Phenoxyacetaldehyde’s sensitivity to polymerization requires careful temperature control.

-

Competing imine formation may reduce yields, necessitating excess methylhydrazine.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Purification Strategies

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves baseline separation of the product from unreacted starting materials.

-

Distillation : For larger-scale syntheses, fractional distillation under reduced pressure (e.g., 0.1 mmHg, 110–115°C) isolates the compound with >95% purity.

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 180.24 g/mol |

| Boiling Point | 110–115°C (0.1 mmHg) |

| LogP | 2.1 (predicted) |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-1-(2-phenoxyethyl)hydrazine, and what reaction conditions optimize yield?

- Methodological Answer :

-

Route 1 : React 2-phenoxyethylamine with methylhydrazine in the presence of a base (e.g., NaOH) to form the hydrazine linkage. This mirrors hydrazone synthesis methods where bases facilitate imine bond formation .

-

Route 2 : Substitute nitro or ketone groups in analogous hydrazines via nucleophilic substitution. For example, reduce a nitro precursor (e.g., 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine) using hydrazine hydrate, adapting conditions from trifluoromethyl-substituted hydrazine syntheses .

-

Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >80% yield .

- Example Table :

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze -NMR for characteristic peaks:

- Phenoxy protons: δ 6.8–7.3 ppm (multiplet, aromatic).

- Hydrazine NH: δ 2.5–3.5 ppm (broad singlet, exchangeable).

- Methyl groups: δ 1.2–1.5 ppm (singlet) .

- IR : Confirm N–H stretch (~3300 cm) and C–N vibrations (~1200 cm) .

- X-ray Crystallography : Resolve molecular geometry and hydrogen bonding patterns, as demonstrated for structurally similar hydrazines .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

- Methodological Answer :

- Solubility : Test in ethanol, DMSO, or dichloromethane (common solvents for hydrazines). For example, 1-Methyl-1-phenylhydrazine is soluble in ethanol (1.038 g/mL at 25°C), suggesting similar behavior .

- Stability : Store under inert gas (N) at 4°C to prevent oxidation. Avoid prolonged exposure to light, as hydrazines often degrade via photolytic pathways .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanism : The hydrazine’s lone pair on nitrogen facilitates nucleophilic attack on electrophilic centers (e.g., alkyl halides). For example, in SN2 reactions, the phenoxyethyl group may stabilize transition states via resonance .

- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates under varying pH and solvent polarities. Compare with DFT-calculated activation energies .

Q. How can computational methods like DFT aid in predicting the electronic properties of this compound?

- Methodological Answer :

- DFT Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate frontier orbitals (HOMO/LUMO) to predict redox behavior. For example, hydrazines with electron-withdrawing groups show lowered HOMO energies, enhancing oxidative stability .

Simulate IR/NMR spectra and validate against experimental data .

- Case Study : A study on (E)-1-(4-methoxybenzylidene)-2-phenylhydrazine used DFT to explain its tautomeric equilibria .

Q. What strategies resolve contradictions in reported reaction outcomes involving this compound?

- Methodological Answer :

- Data Triangulation : Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, standardized reagent purity).

- Advanced Analytics : Use LC-MS or -NMR to detect trace intermediates or byproducts. For instance, oxidation byproducts (e.g., azides) may explain divergent yields .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., 1-Ethyl-1-(p-tolyl)hydrazine) to identify substituent effects .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.